molecular formula C19H16Cl2FN5O2S B286135 N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide

N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide

Cat. No. B286135
M. Wt: 468.3 g/mol
InChI Key: JKCYSIKGYFSTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action for N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide involves inhibition of certain enzymes and proteins. It has been shown to inhibit the activity of topoisomerase II, which is involved in DNA replication and repair. Additionally, it has been shown to inhibit the activity of beta-secretase, which is involved in the formation of amyloid plaques in Alzheimer's disease.
Biochemical and Physiological Effects:
N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to decrease the production of amyloid beta, which is involved in the formation of amyloid plaques in Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide in lab experiments is its potential as a therapeutic agent. It has shown promise in treating cancer, Alzheimer's disease, and other neurological disorders. However, one limitation of using this compound is its potential toxicity. Further research is needed to determine the optimal dosage and potential side effects of this compound.

Future Directions

There are several future directions for research on N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide. One direction is to further investigate its potential as a therapeutic agent for cancer, Alzheimer's disease, and other neurological disorders. Additionally, further research is needed to determine the optimal dosage and potential side effects of this compound. Finally, research could also focus on the development of analogs or derivatives of this compound with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis method for N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide involves several steps. The starting material is 2-fluorobenzoyl chloride, which is reacted with 4-methyl-1,2,4-triazole-3-thiol to form the intermediate product. This intermediate is then reacted with 3,5-dichloroaniline and sodium hydride to form the final product.

Scientific Research Applications

N-{[5-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide has shown potential as a therapeutic agent in scientific research. It has been studied for its anti-cancer properties, as well as its ability to inhibit the growth of certain bacteria and fungi. Additionally, it has been studied for its potential as a treatment for Alzheimer's disease and other neurological disorders.

properties

Molecular Formula

C19H16Cl2FN5O2S

Molecular Weight

468.3 g/mol

IUPAC Name

N-[[5-[2-(3,5-dichloroanilino)-2-oxoethyl]sulfanyl-4-methyl-1,2,4-triazol-3-yl]methyl]-2-fluorobenzamide

InChI

InChI=1S/C19H16Cl2FN5O2S/c1-27-16(9-23-18(29)14-4-2-3-5-15(14)22)25-26-19(27)30-10-17(28)24-13-7-11(20)6-12(21)8-13/h2-8H,9-10H2,1H3,(H,23,29)(H,24,28)

InChI Key

JKCYSIKGYFSTRG-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)CNC(=O)C3=CC=CC=C3F

Canonical SMILES

CN1C(=NN=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)CNC(=O)C3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.